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Compound of Interest

3-Chloro-6-
Compound Name: S
(methylsulfonyl)pyridazine

Cat. No.: B1581773

This guide offers an in-depth technical comparison of the biological activities of substituted
pyridazinones, a class of heterocyclic compounds that have garnered significant attention in
medicinal chemistry. Pyridazinone derivatives are recognized as a "privileged scaffold" due to
their ability to interact with a wide array of biological targets, leading to a broad spectrum of
pharmacological activities.[1] This document is intended for researchers, scientists, and drug
development professionals, providing a comparative analysis of pyridazinone derivatives
against established therapeutic agents and detailing the experimental methodologies used to
evaluate their biological profiles.

Introduction to the Pyridazinone Scaffold

The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a
carbonyl group, serves as a versatile template for the design of novel therapeutic agents.[2]
The unique electronic properties and structural features of this scaffold allow for diverse
substitutions, leading to a wide range of biological activities, including anti-inflammatory,
anticancer, cardiovascular, and antimicrobial effects.[3][4] This guide will explore the structure-
activity relationships (SAR) of substituted pyridazinones in several key therapeutic areas,
providing a comparative analysis with established drugs.

Comparative Analysis of Biological Activities

This section provides a detailed comparison of the biological activities of various substituted
pyridazinones against well-known alternative compounds. The data is presented in tabular
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format to facilitate direct comparison of potencies.

Anti-inflammatory Activity: COX-2 Inhibition

Pyridazinone derivatives have been extensively investigated as selective inhibitors of
cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[5] Selective COX-2
inhibitors are sought after to minimize the gastrointestinal side effects associated with non-
selective NSAIDs.[6]

Comparative COX-2 Inhibitory Activity

Selectivity
Compound Target IC50 (pM) Index (COX- Reference
1/COX-2)
Pyridazinone
o COX-2 0.18 6.33 [6]
Derivative 6b
Pyridazinone
o COX-2 0.0438 11.51 [7]
Derivative 23g
Celecoxib COX-2 0.04-6.8 6.6 - 30 [718119]
Indomethacin COX-1/COX-2 0.31 (COX-2) 0.029 [7]

As the data indicates, certain substituted pyridazinones exhibit potent and selective COX-2
inhibition, with some derivatives showing comparable or even superior potency to the
established drug, Celecoxib.[6][7] The selectivity index, a ratio of the IC50 for COX-1 to COX-2,
highlights the preferential inhibition of the desired target.

Anti-inflammatory and Neurological Activity: PDE4
Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cCAMP), a

second messenger involved in inflammation and neuronal processes.[10] PDE4 inhibitors have
therapeutic potential in inflammatory diseases like COPD and in neurological disorders.

Comparative PDE4 Inhibitory Activity
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Compound Target IC50 (nM) Reference
Pyridazinone

o PDE4B 251 [10]
Derivative 4ba
Rolipram PDE4A 3 [11][12]
Rolipram PDE4B 130 [11][12]
Rolipram PDE4D 240 [11][12]
RP 73401

S PDE4 1.5 [13]
(Piclamilast)

Substituted pyridazinones have been developed as PDE4 inhibitors, with some compounds
showing promising activity.[10] Rolipram, a well-characterized PDE4 inhibitor, serves as a
benchmark for comparison.[11][12] The data reveals that the potency of pyridazinone
derivatives can be tailored through specific substitutions to achieve desired inhibitory profiles
against different PDE4 subtypes.

Cardiovascular Activity: PDE5 Inhibition and
Vasorelaxant Effects

Inhibitors of phosphodiesterase 5 (PDES) are widely used for the treatment of erectile
dysfunction and pulmonary hypertension due to their vasodilatory effects.[14] Pyridazinone
derivatives have also been explored for their cardiovascular properties, including PDES
inhibition and direct vasorelaxant activity.[15]

Comparative PDES5 Inhibitory and Vasorelaxant Activity
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Compound Activity IC50/EC50 Reference
Pyridazinone ] )

o Vasodilatory Action 0.051 uM (IC50) [15]
Derivative 9
Pyridazinone .

o Vasorelaxant Activity 1.204 uM (EC50) [16]
Derivative 10c
Pyridazinone o

o Vasorelaxant Activity 0.250 mmol (IC50) [17]
Derivative 5a
Pyridazinone o

o Vasorelaxant Activity 0.0025 uM (EC50) [18]
Derivative 5e
Sildenafil PDES Inhibition 3.4 - 3.5 nM (IC50) [19][20]
Hydralazine Vasorelaxant Activity 18.210 uM (EC50) [16]
Prazosin Vasorelaxant Activity 0.487 mmol (IC50) [17]

The tables demonstrate that pyridazinone derivatives can exhibit potent vasorelaxant effects,
with some compounds showing significantly lower EC50 values than the established
vasodilator hydralazine.[16][18] While their PDE5 inhibitory activity is generally less potent than
sildenafil, their cardiovascular effects may be mediated through other mechanisms.[15][19][20]

Anticancer Activity

The antiproliferative properties of substituted pyridazinones have been evaluated against
various cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes
in cancer progression, such as cyclin-dependent kinases (CDKSs) or vascular endothelial growth
factor receptor 2 (VEGFR-2).[5][21]

Comparative Anticancer Activity
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Compound Cell Line IC50 (pM) Reference
Pyridazinone MDA-MB-231 (Breast

o 0.99 [5]
Derivative 11m Cancer)
Pyridazinone Panc-1 (Pancreatic

o 2.9 [15]
Derivative 43 Cancer)
Pyridazinone Paca-2 (Pancreatic

o 2.2 [15]
Derivative 43 Cancer)
Pyridazinone OVCAR-3 (Ovarian

o 0.32 [4]
Derivative 90 Cancer)
Pyridazinone MDA-MB-231 (Breast

o 6.21 [22]
Derivative 2S-5 Cancer)
Doxorubicin A549 (Lung Cancer) 0.13-2 [23]

o MCF-7 (Breast
Doxorubicin ~2.5 [10]
Cancer)
o AMJ13 (Breast

Doxorubicin 223.6 pg/ml [24]

Cancer)

The data highlights the potential of substituted pyridazinones as anticancer agents, with some

derivatives displaying sub-micromolar potency against specific cancer cell lines.[4][5] Their

efficacy is comparable to or, in some cases, better than the standard chemotherapeutic agent

doxorubicin, depending on the cell line.[10][23][24]

Antimicrobial Activity

The pyridazinone scaffold has also been incorporated into molecules with antimicrobial

properties, demonstrating activity against both bacteria and fungi.[21]

Comparative Antimicrobial Activity
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Compound Microorganism MIC (pg/mL) Reference
Pyridazinone Staphylococcus

e P 16 1]
Derivative 10h aureus

Pyridazinone

o Candida albicans 16 [21]
Derivative 8g
Pyridazinone Acinetobacter

o . 3.74 uM [25]
Derivative 13 baumannii
Pyridazinone Klebsiella

o : 2 [26]
Derivative 11 pneumoniae
Amikacin Various Bacteria - [25]
Ciprofloxacin Various Bacteria Varies

Note: MIC values for standard antibiotics like Amikacin and Ciprofloxacin vary depending on
the bacterial strain and are used as reference standards in the cited studies.

Substituted pyridazinones have shown promising minimum inhibitory concentrations (MIC)
against various pathogenic microorganisms, indicating their potential as a basis for the
development of new antimicrobial agents.[21][25][26]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments used to
evaluate the biological profiles of substituted pyridazinones.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency and selectivity of a compound against COX-1 and
COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the
conversion of a chromogenic substrate into a colored product. The intensity of the color is
proportional to the enzyme activity and can be measured spectrophotometrically.

Protocol:
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» Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic
acid (substrate), and the colorimetric substrate solution.

o Compound Preparation: Prepare serial dilutions of the test compounds and reference
inhibitors (e.g., Celecoxib, Indomethacin) in DMSO.

e Assay Procedure:

o Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a
96-well plate.

o Add the test compound dilutions to the wells.
o Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
o Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

o Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate
reader.

» Data Analysis: Calculate the percentage of inhibition for each concentration and determine
the IC50 value by fitting the data to a dose-response curve.

In Vitro PDE4 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.[27]

Principle: This assay often utilizes a fluorescently labeled cAMP substrate. In the presence of
PDE4, the substrate is hydrolyzed, leading to a change in the fluorescence signal (e.g., a
decrease in fluorescence polarization).[28] Inhibitors of PDE4 prevent this hydrolysis, thus
maintaining the initial fluorescence signal.[28][29]

Protocol:

o Reagent Preparation: Prepare assay buffer, recombinant human PDE4 enzyme, a
fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a binding agent.[28]
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o Compound Preparation: Prepare serial dilutions of the test compounds and a reference
inhibitor (e.g., Rolipram) in DMSO.[28]

e Assay Procedure:

o

In a microplate, add the PDE4 enzyme, assay buffer, and the test compound dilutions.[27]
o Initiate the enzymatic reaction by adding the fluorescent cAMP substrate.[27]
o Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.[27]

o Terminate the reaction by adding a stop solution or a binding agent that interacts with the
product.[27][28]

o Measure the fluorescence polarization or another relevant fluorescence signal using a
microplate reader.[28]

» Data Analysis: Calculate the percent inhibition for each concentration and determine the
IC50 value by fitting the data to a dose-response curve.[28]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an
indicator of cell viability, proliferation, and cytotoxicity.[30][31]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in
living cells to form an insoluble purple formazan product.[31][32] The amount of formazan
produced is proportional to the number of viable cells and can be quantified
spectrophotometrically after solubilization.[31][32]

Protocol:

o Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them
to adhere overnight.[33]

o Compound Treatment: Treat the cells with serial dilutions of the test compounds and a
reference anticancer drug (e.g., Doxorubicin) for a specific duration (e.g., 24, 48, or 72
hours).[3]
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e MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the
formation of formazan crystals.[31][33]

e Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.qg.,
DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[3][31]

o Absorbance Measurement: Measure the absorbance of the solubilized formazan at a
wavelength of 570 nm using a microplate reader.[33]

» Data Analysis: Calculate the percentage of cell viability for each concentration and determine
the IC50 value by plotting the data on a dose-response curve.[3]

Zone of Inhibition Assay for Antimicrobial Activity

This is a qualitative method to assess the antimicrobial activity of a substance.[34][35]

Principle: An antimicrobial agent diffuses from a source (e.g., a paper disc) into an agar
medium inoculated with a microorganism. If the microorganism is susceptible to the agent, a
clear zone of no growth, known as the zone of inhibition, will appear around the source.[36][37]

Protocol:

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

« Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.
[34]

o Application of Test Substance: Place a sterile paper disc impregnated with a known
concentration of the test compound onto the center of the inoculated agar plate.[35]

 Incubation: Incubate the plate under appropriate conditions (temperature and time) for the
test microorganism to grow.[35]

o Observation and Measurement: After incubation, observe the plate for a clear zone around
the disc. Measure the diameter of the zone of inhibition in millimeters.[35]

 Interpretation: A larger zone of inhibition generally indicates greater antimicrobial activity.[35]
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Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer
understanding of the mechanisms of action and the methodologies employed.

Arachidonic Acid
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Caption: Inhibition of the COX pathway by pyridazinones.
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Caption: PDE4 inhibition leading to anti-inflammatory effects.
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Caption: Step-by-step workflow of the MTT assay.

Conclusion and Future Directions

Substituted pyridazinones represent a highly versatile and promising class of compounds in
drug discovery. Their broad-spectrum biological activity, coupled with the potential for chemical
modification to fine-tune their pharmacological profiles, makes them attractive candidates for
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the development of novel therapeutics. This guide has provided a comparative overview of their
efficacy against established drugs in several key therapeutic areas, supported by detailed
experimental protocols.

Future research should focus on optimizing the lead compounds identified within the
pyridazinone class to improve their potency, selectivity, and pharmacokinetic properties.
Further exploration of their mechanisms of action and the identification of novel biological
targets will undoubtedly open new avenues for the therapeutic application of this remarkable
scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. benchchem.com [benchchem.com]

o 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay -
PMC [pmc.ncbi.nim.nih.gov]

e 4. mdpi.com [mdpi.com]

» 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting
cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the
phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-
activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory
drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

o 8. apexbt.com [apexbt.com]
e 9. researchgate.net [researchgate.net]

e 10. tis.wu.ac.th [tis.wu.ac.th]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1581773?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2661206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2661206/
https://www.benchchem.com/pdf/A_Comparative_In_Vitro_Analysis_of_S_Rolipram_and_Other_PDE4_Inhibitors.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989495/
https://www.mdpi.com/1422-0067/26/8/3806
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470104/
https://pubmed.ncbi.nlm.nih.gov/10749688/
https://pubmed.ncbi.nlm.nih.gov/10749688/
https://pubmed.ncbi.nlm.nih.gov/10749688/
https://pubmed.ncbi.nlm.nih.gov/11804398/
https://pubmed.ncbi.nlm.nih.gov/11804398/
https://www.apexbt.com/celecoxib.html
https://www.researchgate.net/figure/C-50-values-of-rofecoxib-celecoxib-meloxicam-diclofenac-and-indomethacin-in-human_tbl1_258919732
https://tis.wu.ac.th/index.php/tis/article/download/8566/1061
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

11. medchemexpress.com [medchemexpress.com]
12. Rolipram | Cell Signaling Technology [cellsignal.com]

13. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation
from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer -
PubMed [pubmed.nchbi.nlm.nih.gov]

14. mdpi.com [mdpi.com]

15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting
cardiovascular diseases and cancer - PMC [pmc.ncbi.nim.nih.gov]

16. researchgate.net [researchgate.net]

17. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their
Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro
vasorelaxant activity and in silico insights into eNOS modulation - PMC
[pmc.ncbi.nlm.nih.gov]

19. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and
calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

20. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase
(PDE) type 5 - PubMed [pubmed.ncbi.nim.nih.gov]

21. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial
activity: molecular design, synthesis, and biological investigation - PMC
[pmc.ncbi.nlm.nih.gov]

22. mdpi.com [mdpi.com]

23. researchgate.net [researchgate.net]

24. advetresearch.com [advetresearch.com]

25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

26. ldentification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one
Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC
[pmc.ncbi.nlm.nih.gov]

27. benchchem.com [benchchem.com]
28. benchchem.com [benchchem.com]
29. bpsbioscience.com [bpsbioscience.com]

30. PUMEELIE(MTT)4R i E N AIIESEAG N 7= [sigmaaldrich.cn]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.medchemexpress.com/Rolipram.html
https://www.cellsignal.com/products/activators-inhibitors/rolipram/57192
https://pubmed.ncbi.nlm.nih.gov/8762090/
https://pubmed.ncbi.nlm.nih.gov/8762090/
https://pubmed.ncbi.nlm.nih.gov/8762090/
https://www.mdpi.com/1420-3049/28/2/678
https://pmc.ncbi.nlm.nih.gov/articles/PMC11370926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11370926/
https://www.researchgate.net/publication/337182917_Synthesis_and_vasodilator_activity_of_some_pyridazin-32_H_-one_based_compounds
https://pubmed.ncbi.nlm.nih.gov/32216740/
https://pubmed.ncbi.nlm.nih.gov/32216740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12218770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12218770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12218770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573876/
https://pubmed.ncbi.nlm.nih.gov/10629850/
https://pubmed.ncbi.nlm.nih.gov/10629850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375954/
https://www.mdpi.com/2079-7737/14/9/1193
https://www.researchgate.net/figure/Determination-of-doxorubicin-ic-50-in-different-tumor-cell-lines_tbl1_308626441
https://advetresearch.com/index.php/AVR/article/download/1540/980/15537
https://pdfs.semanticscholar.org/78ea/4d37e100823d80a9c37bd1136d9f2ae84d3e.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12332683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12332683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12332683/
https://www.benchchem.com/pdf/In_depth_Technical_Guide_to_PDE4_IN_16_A_Selective_Phosphodiesterase_4_Inhibitor.pdf
https://www.benchchem.com/pdf/Application_Note_In_Vitro_PDE4_Inhibition_Assay_Using_S_Rolipram.pdf
https://bpsbioscience.com/pde4b1-assay-kit-79558
https://www.sigmaaldrich.cn/CN/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 31. benchchem.com [benchchem.com]

e 32. MTT assay protocol | Abcam [abcam.com]

e 33. atcc.org [atcc.org]

e 34. microchemlab.com [microchemlab.com]

» 35. microbe-investigations.com [microbe-investigations.com]
o 36. bio.libretexts.org [bio.libretexts.org]

e 37. singerinstruments.com [singerinstruments.com]

 To cite this document: BenchChem. [A Comparative Guide to the Biological Profiles of
Substituted Pyridazinones]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581773#comparing-the-biological-profiles-of-
substituted-pyridazinones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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